1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid, also known as Etomidate Acid, is an organic compound with the molecular formula CHNO and a molecular weight of 216.24 g/mol. It is classified under imidazole derivatives and is primarily recognized for its application in pharmacology, particularly as a sedative and anesthetic agent. This compound has garnered attention due to its role as a metabolite of Etomidate, a widely used anesthetic.
The compound can be sourced from various chemical suppliers and is categorized under pharmaceutical intermediates. Its IUPAC name is 3-[(1R)-1-phenylethyl]imidazole-4-carboxylic acid, and it is identified by several identifiers including the CAS number 56649-48-0 and PubChem CID 23445047 . The compound is often utilized in research settings to explore its pharmacological properties and potential therapeutic applications.
The synthesis of 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid can be achieved through various methods, including:
The synthesis generally requires careful control of reaction conditions such as temperature, time, and the choice of solvents to maximize yield and minimize side reactions. The use of catalysts or specific reagents can also enhance the efficiency of the synthesis.
The molecular structure of 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid features an imidazole ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a phenylethyl group.
The compound participates in various chemical reactions typical of carboxylic acids and imidazoles:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations while avoiding unwanted byproducts.
The pharmacological effects of 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid are largely attributed to its action on gamma-Aminobutyric acid (GABA) receptors. The compound enhances GABAergic transmission, leading to sedative effects.
Research indicates that compounds related to Etomidate exhibit rapid onset and short duration of action due to their lipophilicity and ability to cross the blood-brain barrier effectively .
Key physical properties include:
Chemical properties are influenced by the presence of functional groups such as carboxylic acids and aromatic rings, which contribute to its reactivity profile in various chemical environments.
1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid finds applications in:
This compound's unique structure allows researchers to explore its potential therapeutic applications beyond its current uses in anesthesia, making it a subject of interest in medicinal chemistry .
1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid (C₁₂H₁₂N₂O₂) is a chiral carboxylic acid derivative that occupies a critical position in anesthetic pharmacology as the primary hydrolytic metabolite of etomidate. This compound, characterized by its imidazole core substituted at the N1-position with a 1-phenylethyl group and at the C4-position with a carboxylic acid moiety, serves as a structural template for understanding metabolic detoxification pathways and designing novel anesthetic agents. Its discovery emerged directly from efforts to elucidate the metabolic fate of the potent sedative-hypnotic etomidate, revealing a molecule with negligible GABAergic activity but significant implications for drug design [2] [6]. The structural features of this compound—combining an aromatic system with a hydrogen-bonding capable heterocycle—exemplify key principles in the design of CNS-targeting therapeutics, particularly those interacting with ion channel receptors.
The discovery of 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid is intrinsically linked to the development and clinical deployment of etomidate (R-1-(1-ethylphenyl)imidazole-5-ethyl ester). Synthesized in 1965 by Janssen Pharmaceuticals during an antifungal agent development program, etomidate was noted for exceptional hypnotic potency and cardiovascular stability in preclinical models [2] [7]. Initial animal studies demonstrated an unprecedented therapeutic index (LD₅₀/ED₅₀ ≈ 26 for R(+)-etomidate in rats), significantly surpassing barbiturates (3.6–4.6) and propofol (3.4) [2]. This safety profile propelled its clinical adoption in 1972 as an induction agent for hemodynamically unstable patients.
Table 1: Key Historical Milestones in Etomidate and Metabolite Research
Year | Event | Significance |
---|---|---|
1965 | Synthesis of etomidate by Janssen Pharmaceuticals | Emerged from antifungal program; noted for hypnotic activity in animal models |
1972 | Clinical introduction of etomidate | Adopted for anesthesia induction due to hemodynamic stability |
Early 1980s | Identification of etomidate's adrenal suppression mechanism | Discovery of 11β-hydroxylase inhibition leading to prolonged steroid suppression |
1983-1984 | Characterization of etomidate metabolism | Identification of 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid as primary metabolite |
Post-2000 | Development of "soft" etomidate analogs (e.g., MOC-etomidate) | Designed to accelerate hydrolysis to reduce duration of adrenal effects |
Metabolic studies in the early 1980s revealed that hepatic esterases rapidly hydrolyze etomidate's ethyl ester moiety, producing the pharmacologically inactive carboxylic acid derivative as the primary metabolite [2] [6]. This transformation terminates etomidate's hypnotic activity, which depends on the intact ester structure for GABAₐ receptor binding. Crucially, while the metabolite itself lacks anesthetic or adrenal inhibitory properties, its formation represents the major detoxification pathway for etomidate. This metabolic insight later informed strategies to develop "soft" etomidate analogs (e.g., MOC-etomidate) containing esterase-labile groups designed to accelerate conversion to the inactive acid, thereby minimizing the duration of etomidate's off-target adrenal effects [7] .
Table 2: Comparative Metabolic Pathways of Etomidate and Analogs
Compound | Active Form | Primary Metabolite | Metabolizing Enzyme | Metabolic Consequence |
---|---|---|---|---|
Etomidate | Parent drug | 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid | Hepatic esterases | Termination of hypnotic activity |
MOC-Etomidate (Soft analog) | Parent drug | Carboxylic acid metabolite | Plasma esterases | Rapid deactivation (minutes vs hours) |
Carboetomidate | Parent drug | Non-imidazole metabolites | Hepatic CYP enzymes | Reduced 11β-hydroxylase inhibition |
The molecular architecture of 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid embodies critical features of imidazole-based medicinal chemistry. Its core consists of a planar, aromatic imidazole ring substituted at the 1-position with a chiral 1-phenylethyl group and at the 4-position with a carboxylic acid functionality. The molecule exists as enantiomers due to the chiral center at the phenylethyl carbon, with the R-configuration mirroring the active enantiomer of etomidate [6] [9].
Table 3: Structural Features and Pharmacophoric Contributions
Structural Element | Physicochemical Properties | Pharmacophoric Role | Biological Consequence |
---|---|---|---|
Imidazole ring (N3-C4=N1) | pKa ~7.0; forms coordination bonds with metals | Heme iron coordination in P450 enzymes | Mediates binding to 11β-hydroxylase in parent drug |
C4-Carboxylic acid | pKa ~4.5; ionized at physiological pH | Increases hydrophilicity; hydrogen bond acceptor/donor | Promotes rapid elimination; abolishes GABA activity |
Chiral center (α-carbon) | R-configuration preferred in etomidate | Stereospecific binding to GABAₐ receptor β subunits | Determines enantioselectivity in anesthetic potency |
Phenyl ring | Hydrophobic π system | Enhances blood-brain barrier penetration | Contributes to CNS activity in esterified forms |
The imidazole nitrogen atoms enable key molecular interactions. While the non-protonated nitrogen (N3) in etomidate coordinates with heme iron in 11β-hydroxylase, this interaction is disrupted in the carboxylic acid metabolite due to electronic redistribution from the adjacent carboxyl group [2] [7]. This explains the metabolite's loss of adrenal inhibitory activity. The carboxylic acid moiety dramatically alters physicochemical properties compared to etomidate: increasing water solubility (logP reduced by approximately 2 units), promoting ionization at physiological pH, and facilitating renal elimination [6] [9]. These changes underlie its rapid clearance and lack of CNS activity.
The chiral 1-phenylethyl substituent remains structurally conserved in advanced etomidate analogs. Research demonstrates that the R-enantiomer of etomidate exhibits 10-20-fold greater hypnotic potency than the S-enantiomer, a stereoselectivity maintained in the carboxylic acid metabolite's structure [2] [6]. This enantiomeric preference arises from complementary hydrophobic interactions within a pocket formed by GABAₐ receptor β-subunit transmembrane domains. Modifications to the phenyl ring (e.g., halogenation at para-position) in related compounds like metomidate enhance target affinity but also increase adrenal toxicity, illustrating the delicate balance in structural optimization .
The molecule serves as a versatile scaffold for prodrug design. Structural analogs exploit the carboxylic acid as a metabolic "handle" for ester-linked promoieties designed for rapid hydrolysis. For instance, MOC-etomidate incorporates a methoxycarbonyl ester that undergoes esterase cleavage 5-10 times faster than etomidate, accelerating formation of the inactive acid and minimizing duration of adrenal suppression [7]. Similarly, cyclopropyl methoxycarbonyl etomidate (CPMOC-etomidate) extends this approach with altered steric constraints to further tune metabolic rates. These developments underscore how understanding this metabolite's structure enables rational anesthetic design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1